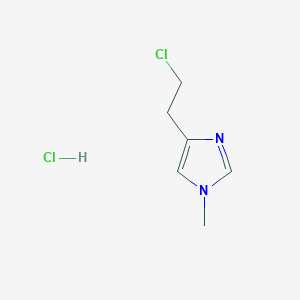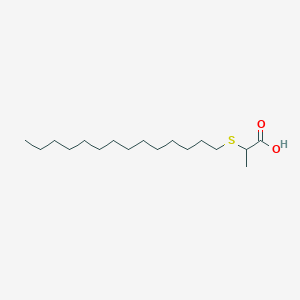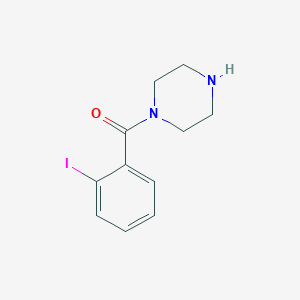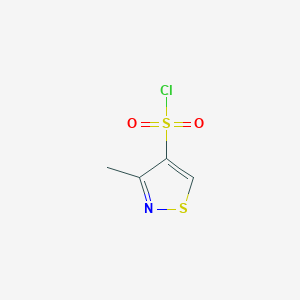
1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals. This compound features a piperidine ring, an ethanamine group, and two methyl groups attached to the phenyl ring, making it a unique structure with potential for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Another method involves the reductive amination of 4-methylacetophenone with piperidine and a reducing agent like sodium borohydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles such as halides or alkoxides.
Addition: Addition reactions with electrophiles can occur at the nitrogen atom of the piperidine ring, leading to the formation of quaternary ammonium salts.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations
Wissenschaftliche Forschungsanwendungen
1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug development, particularly as a precursor for the synthesis of drugs targeting neurological disorders, pain management, and inflammation.
Industry: It is used in the production of specialty chemicals, including intermediates for the synthesis of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)- can be compared with other similar compounds, such as:
4-Piperidinemethanamine: A simpler piperidine derivative with a similar core structure but lacking the additional methyl groups on the phenyl ring.
1-(4-Methylphenyl)ethylamine: A compound with a similar phenyl ring substitution pattern but differing in the amine group and overall structure.
2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: A more complex derivative with additional heterocyclic rings and functional groups.
The uniqueness of 1-Piperidineethanamine, 4-methyl-alpha-(4-methylphenyl)- lies in its specific substitution pattern and the presence of both piperidine and ethanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
927994-73-8 |
|---|---|
Molekularformel |
C15H24N2 |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine |
InChI |
InChI=1S/C15H24N2/c1-12-3-5-14(6-4-12)15(16)11-17-9-7-13(2)8-10-17/h3-6,13,15H,7-11,16H2,1-2H3 |
InChI-Schlüssel |
AWPBBWHSJOVAJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)CC(C2=CC=C(C=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12112046.png)


![2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112064.png)
![1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene](/img/structure/B12112070.png)
![1H-1,2,4-Triazole-5-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12112077.png)
![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)


